Cas no 1803567-19-2 (Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1))

Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1) is a synthetic organic compound featuring a cyclobutane backbone substituted with a 3,4-dichlorophenyl group and an amine functionality, isolated as its hydrochloride salt. This structure confers stability and enhanced solubility in aqueous systems, making it suitable for pharmaceutical and chemical research applications. The presence of dichlorophenyl and amine moieties suggests potential reactivity for further derivatization or biological activity studies. The hydrochloride form ensures improved handling and storage characteristics. Its well-defined molecular architecture makes it a valuable intermediate for exploratory synthesis in medicinal chemistry or material science. Analytical purity and consistent batch-to-batch quality are critical advantages for research use.
Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1) structure
1803567-19-2 structure
Product name:Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1)
CAS No:1803567-19-2
MF:C10H12Cl3N
MW:252.567979812622
MDL:MFCD28383737
CID:5220708
PubChem ID:91654600

Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1)
    • MDL: MFCD28383737
    • Inchi: 1S/C10H11Cl2N.ClH/c11-9-2-1-6(5-10(9)12)7-3-8(13)4-7;/h1-2,5,7-8H,3-4,13H2;1H
    • InChI Key: MGDXWGQMJJBHLK-UHFFFAOYSA-N
    • SMILES: NC1CC(C2C=CC(Cl)=C(Cl)C=2)C1.Cl

Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-199295-0.25g
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride
1803567-19-2
0.25g
$708.0 2023-09-16
Enamine
EN300-199295-5.0g
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride
1803567-19-2
5.0g
$2235.0 2023-07-07
Enamine
EN300-199295-0.05g
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride
1803567-19-2
0.05g
$647.0 2023-09-16
Enamine
EN300-199295-1g
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride
1803567-19-2
1g
$770.0 2023-09-16
Enamine
EN300-199295-5g
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride
1803567-19-2
5g
$2235.0 2023-09-16
Enamine
EN300-199295-10g
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride
1803567-19-2
10g
$3315.0 2023-09-16
Enamine
EN300-199295-2.5g
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride
1803567-19-2
2.5g
$1509.0 2023-09-16
Enamine
EN300-199295-0.1g
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride
1803567-19-2
0.1g
$678.0 2023-09-16
Enamine
EN300-199295-0.5g
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride
1803567-19-2
0.5g
$739.0 2023-09-16
Enamine
EN300-199295-1.0g
3-(3,4-dichlorophenyl)cyclobutan-1-amine hydrochloride
1803567-19-2
1.0g
$770.0 2023-07-07

Additional information on Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1)

Recent Advances in the Study of Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1) (CAS: 1803567-19-2)

Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1) (CAS: 1803567-19-2) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Recent studies have focused on its potential applications as a pharmacophore in the development of novel therapeutic agents, particularly in the treatment of neurological disorders and pain management. The compound's unique structural features, including the cyclobutane ring and dichlorophenyl moiety, make it a promising candidate for modulating specific biological targets.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and pharmacological evaluation of Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1). The researchers employed a multi-step synthetic route to optimize the yield and purity of the compound, followed by in vitro assays to assess its binding affinity to serotonin and dopamine receptors. The results indicated moderate to high affinity for several receptor subtypes, suggesting potential applications in mood regulation and neuropathic pain.

Another recent investigation, detailed in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's role as a precursor in the synthesis of more complex molecules. The study demonstrated that the hydrochloride salt form (1:1) enhances the compound's solubility and bioavailability, which are critical factors for drug development. The researchers also conducted molecular docking studies to predict the compound's interactions with target proteins, providing insights into its mechanism of action.

In addition to its pharmacological potential, Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1) has been the subject of metabolic stability studies. A 2024 report in Drug Metabolism and Disposition examined the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. The findings revealed that the compound exhibits favorable metabolic stability in human liver microsomes, with a half-life that supports its potential as a lead compound for further optimization.

Ongoing research is also exploring the compound's potential in combination therapies. Preliminary data from a collaborative study between academic and industrial researchers suggest that Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1) may synergize with existing analgesics to enhance efficacy while reducing side effects. These findings are particularly relevant for the development of next-generation pain management therapies.

In conclusion, Cyclobutanamine, 3-(3,4-dichlorophenyl)-, hydrochloride (1:1) (CAS: 1803567-19-2) represents a versatile and promising compound in the realm of medicinal chemistry. Its unique structural attributes, combined with its favorable pharmacological and pharmacokinetic properties, make it a valuable candidate for further research and development. Future studies should focus on optimizing its selectivity and efficacy, as well as exploring its potential in broader therapeutic applications.

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